(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide
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Overview
Description
(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide is a chemical compound that belongs to the class of nitropyridines This compound is characterized by the presence of a morpholine ring attached to a vinyl group, which is further connected to a nitropyridine moiety
Scientific Research Applications
(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide typically involves the reaction of 4-nitropyridine 1-oxide with a suitable vinylating agent in the presence of a base. One common method involves the use of morpholine and a vinyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The vinyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholinovinyl derivatives.
Mechanism of Action
The mechanism of action of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The morpholine ring may interact with biological macromolecules, influencing their function and activity. Overall, the compound’s effects are mediated through a combination of redox activity and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A compound with a similar vinyl group but different substituents on the aromatic ring.
Morpholine derivatives: Compounds containing the morpholine ring, which may have similar biological activities.
Uniqueness
(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide is unique due to the presence of both the nitropyridine and morpholine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(E)-2-(4-nitro-1-oxidopyridin-1-ium-3-yl)ethenyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-13-4-2-11(14(16)17)10(9-13)1-3-12-5-7-18-8-6-12/h1-4,9H,5-8H2/b3-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNGLZRTKCBOAI-HNQUOIGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=CC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C/C2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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